tert-butyl 4-(N-methyl-C-methylsulfanylcarbonimidoyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(N-methyl-C-methylsulfanylcarbonimidoyl)piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(N-methyl-C-methylsulfanylcarbonimidoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and methyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(N-methyl-C-methylsulfanylcarbonimidoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(N-methyl-C-methylsulfanylcarbonimidoyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its piperazine core is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable compound in drug discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of tert-butyl 4-(N-methyl-C-methylsulfanylcarbonimidoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl piperazine-1-carboxylate
Uniqueness
What sets tert-butyl 4-(N-methyl-C-methylsulfanylcarbonimidoyl)piperazine-1-carboxylate apart from similar compounds is its unique combination of functional groups. The presence of the N-methyl-C-methylsulfanylcarbonimidoyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H23N3O2S |
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Molecular Weight |
273.40 g/mol |
IUPAC Name |
tert-butyl 4-(N-methyl-C-methylsulfanylcarbonimidoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O2S/c1-12(2,3)17-11(16)15-8-6-14(7-9-15)10(13-4)18-5/h6-9H2,1-5H3 |
InChI Key |
PPQBDFXUHCNOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=NC)SC |
Origin of Product |
United States |
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